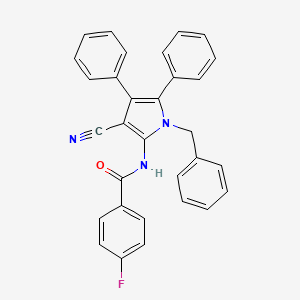

![molecular formula C14H13ClN4O2S2 B2882872 5-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide CAS No. 2097868-15-8](/img/structure/B2882872.png)

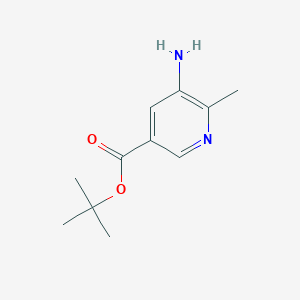

5-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide is a chemical compound with potential applications in scientific research. This compound is also known as CP-690,550 and is a Janus kinase (JAK) inhibitor. JAK inhibitors are a class of drugs that target the JAK family of enzymes and are used to treat autoimmune diseases and cancer.

Applications De Recherche Scientifique

Antibacterial Applications

This compound exhibits potential as an antibacterial agent. The presence of the pyridinyl-pyrazole moiety can interact with bacterial cell enzymes, disrupting their function. Research indicates that similar structures show activity against a variety of bacterial strains, suggesting that this compound could be effective in combating bacterial infections .

Antifungal Activity

The thiophene sulfonamide group is known for its antifungal properties. This compound could be synthesized and tested against various fungal strains, potentially leading to the development of new antifungal medications. Studies on related compounds have demonstrated efficacy in inhibiting fungal growth, which is promising for this compound’s antifungal application .

Antiviral Research

Compounds with pyridine and pyrazole rings have been shown to possess antiviral activities. This compound could be explored for its effectiveness against viruses, particularly as a lead compound for the synthesis of antiviral drugs. The structural complexity may allow it to bind to viral proteins, thereby inhibiting viral replication .

Anti-inflammatory Properties

The compound’s ability to modulate inflammatory pathways could be another significant application. Its structural analogs have been used to treat inflammation-related conditions, and this compound could be a candidate for the development of new anti-inflammatory drugs .

Cancer Research

In cancer research, this compound could be investigated for its potential as an antitumor agent. The imidazole ring, a part of its structure, is present in many compounds with known antitumor properties. It could interact with cancer cell DNA or proteins, leading to cell cycle arrest or apoptosis .

Neurological Disorders

The compound’s structural features suggest it could have applications in neurological research, possibly as a treatment for neurodegenerative diseases. Compounds with similar structures have shown activity in protecting neuronal cells or modulating neurotransmitter levels .

Metabolic Diseases

Given its structural similarity to compounds used in metabolic disease management, this compound could be explored for treating conditions like diabetes. It may interact with enzymes or receptors involved in glucose metabolism, offering a new approach to managing blood sugar levels .

Chemical Synthesis and Drug Development

Lastly, this compound could serve as a building block in chemical synthesis, leading to the development of a variety of drugs. Its versatile structure allows for modifications that could result in compounds with a broad spectrum of pharmacological activities .

Mécanisme D'action

Target of Action

The primary target of 5-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide is the Phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

The compound inhibits the activity of PI3Kα with nanomolar potency . It binds to the ATP-binding pocket of PI3Kα, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is often overactive in various types of cancer .

Biochemical Pathways

The compound affects the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for many cellular processes, including growth, proliferation, and survival. By inhibiting PI3K, the compound prevents the activation of AKT, a downstream effector in the pathway. This leads to reduced mTOR activity, which in turn can inhibit cell growth and proliferation .

Result of Action

The result of the compound’s action is the inhibition of the PI3K/AKT/mTOR signaling pathway . This can lead to reduced cell growth and proliferation, particularly in cancer cells where this pathway is often overactive . Therefore, the compound could potentially be used as a therapeutic agent in the treatment of cancer.

Propriétés

IUPAC Name |

5-chloro-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O2S2/c15-13-3-4-14(22-13)23(20,21)18-6-7-19-10-12(9-17-19)11-2-1-5-16-8-11/h1-5,8-10,18H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYINPOVHOHXZGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CN(N=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-bromophenyl)(cyano)methyl]-3-ethylpyridine-4-carboxamide](/img/structure/B2882791.png)

![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-[(4-chlorophenyl)sulfonyl]pyrimidin-4-amine](/img/structure/B2882795.png)

![N-(2-(4-fluorophenoxy)ethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2882796.png)

![4-bromo-N-[2-(cyclohexen-1-yl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B2882798.png)

![4-[Butyryl(thien-2-ylsulfonyl)amino]phenyl butyrate](/img/structure/B2882804.png)

![3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2882808.png)

![4-[6-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B2882812.png)